molecular formula C8H7ClFNO B2608590 N-(2-chloro-6-fluorophenyl)acetamide CAS No. 343-73-7

N-(2-chloro-6-fluorophenyl)acetamide

Cat. No.: B2608590
CAS No.: 343-73-7
M. Wt: 187.6
InChI Key: RHQHRBFOTQDMPI-UHFFFAOYSA-N
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Description

N-(2-chloro-6-fluorophenyl)acetamide is an organic compound with the molecular formula C8H7ClFNO. It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-6-fluorophenyl)acetamide typically involves the reaction of 2-chloro-6-fluoroaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{2-chloro-6-fluoroaniline} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} ]

The reaction is usually performed in the presence of a base, such as pyridine, to neutralize the acetic acid formed during the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of larger reactors and more efficient purification techniques. The process may include steps such as crystallization, filtration, and drying to obtain the compound in high purity and yield .

Chemical Reactions Analysis

Types of Reactions: N-(2-chloro

Properties

IUPAC Name

N-(2-chloro-6-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO/c1-5(12)11-8-6(9)3-2-4-7(8)10/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQHRBFOTQDMPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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